3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c14-19(15,10-2-1-5-17-10)13-4-3-8(7-13)16-9-6-11-18-12-9/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXAFRWEPELHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(thiophene-2-sulfonyl)pyrrolidine. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity:
- Compounds with thiophene and pyrrolidine moieties have shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma . The sulfonyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy.
- Anti-inflammatory Properties:
- Neuroprotective Effects:
- Antimicrobial Activity:
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the thiophene ring.
- Introduction of the sulfonyl group.
- Coupling with pyrrolidine derivatives.
Various derivatives can be synthesized to enhance specific properties such as solubility and bioavailability. For example, modifications to the pyrrolidine or thiophene components can lead to compounds with improved pharmacokinetic profiles.
Case Studies
Mechanism of Action
The mechanism of action of 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,2,5-thiadiazole derivatives with diverse substituents. Key analogs include:
Substituent Variations and Molecular Properties
*Estimated based on structural similarity.
Key Observations:
Electron-Accepting Capacity : Sulfonyl-containing analogs (e.g., trifluoromethylbenzenesulfonyl in ) exhibit stronger electron-withdrawing effects compared to carbonyl-substituted derivatives (e.g., benzofuran-2-carbonyl in ). This aligns with studies showing sulfonyl groups enhance electron-accepting and radical stabilization properties in thiadiazoles .
In contrast, the thiophene-2-sulfonyl group in the target compound may balance hydrophobicity and π-conjugation.
Biological Activity : 1,3,4-Thiadiazole analogs with halogenated aryl groups (e.g., 2,4-dichlorobenzoyl in ) demonstrate insecticidal and fungicidal activities, suggesting that the target compound’s thiophene-sulfonyl group could also confer bioactivity .
Stability and Reactivity
- Thermal Stability : Sulfonyl derivatives generally exhibit higher thermal stability than carbonyl analogs due to stronger S=O bonds. This is critical for applications requiring durability (e.g., photovoltaic materials) .
Biological Activity
3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound notable for its unique structural features, which include a thiophene ring, a pyrrolidine ring, and a thiadiazole ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Synthesis
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | 3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole |
| Molecular Formula | C10H11N3O3S3 |
| CAS Number | 2097867-23-5 |
The synthesis typically involves multi-step organic reactions starting with thiophene-2-sulfonyl chloride, which reacts with pyrrolidine to form an intermediate. This intermediate is then reacted with 1,2,5-thiadiazole-3-ol under specific conditions using solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, studies on related thiadiazole derivatives have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .
In a comparative study of various sulfonamide derivatives, the compound 6h exhibited strong inhibition against bacterial enzymes such as DNA gyrase and dihydrofolate reductase with IC50 values of 1.22 μM and 0.23 μM respectively .
Anticancer Activity
The mechanism of action for anticancer properties can be attributed to the ability of the compound to interact with specific biological targets. The thiophene and thiadiazole rings are known to bind effectively to enzymes or receptors involved in cancer cell proliferation. For example, compounds similar to this compound have been reported to inhibit proteases critical for cancer cell survival at submicromolar levels .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites on enzymes.
- Covalent Binding : Certain analogs have been shown to covalently bind to catalytic residues in proteases, effectively inhibiting their function .
Comparative Analysis with Related Compounds
| Compound Type | Example | Biological Activity |
|---|---|---|
| Thiophene Derivatives | Thiophene-2-carboxylic acid | Antiviral activity against flavivirus |
| Pyrrolidine Derivatives | 1-(pyrrolidin-3-yl)pyrrolidine | Antimicrobial properties |
| Thiadiazole Derivatives | 1,2,5-thiadiazole-3-thiol | Anticancer activity |
The unique combination of these three ring systems in this compound provides specific chemical and biological properties not found in simpler derivatives .
Case Studies
A recent study focused on the synthesis and biological evaluation of substituted thiadiazoles demonstrated that compounds similar to our target exhibited potent antiviral activity against SARS-CoV-2 by inhibiting the 3C-like protease (3CLpro) at IC50 values ranging from 0.118 to 0.582 μM . This suggests that the structural features of thiadiazoles could be exploited for developing antiviral agents.
Q & A
Q. What are the common synthetic routes for preparing 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Thiophene sulfonylation : Thiophene-2-sulfonyl chloride reacts with pyrrolidine derivatives to form the sulfonylated pyrrolidine intermediate .
- Thiadiazole functionalization : Coupling the sulfonylated pyrrolidine with 1,2,5-thiadiazole via nucleophilic substitution or Mitsunobu reaction, leveraging the oxygen atom in pyrrolidin-3-yl as a nucleophile .
- Purification : Column chromatography or recrystallization (e.g., using DMF/EtOH mixtures) to isolate the final compound .
Methodological Tip: Monitor reaction progress via TLC or LC-MS, and optimize solvent polarity for crystallization.
Q. How can the molecular structure and electronic properties of this compound be computationally modeled?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to study electronic configurations. Key considerations:
- Basis sets : Use 6-31G(d,p) for sulfur and nitrogen atoms to account for lone pairs and polarizability .
- Exchange-correlation functionals : Include exact exchange terms to improve accuracy for sulfur-containing heterocycles .
Methodological Tip: Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts).
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing thiophene vs. thiadiazole protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and thiadiazole (C-N, ~1600 cm) functional groups .
Q. How can researchers assess the compound’s biological activity in vitro?
- Receptor binding assays : Screen for activity against GPCRs or kinases using radiolabeled ligands (e.g., H or C isotopes) .
- Cellular assays : Measure cytotoxicity (MTT assay) or enzyme inhibition (e.g., acetylcholinesterase) in cell lines .
Advanced Research Questions
Q. How can synthetic impurities or byproducts be identified and minimized during preparation?
- HPLC-MS : Detect trace impurities (e.g., sulfonamide byproducts) and optimize reaction conditions (temperature, stoichiometry) to suppress side reactions .
- Mechanistic studies : Use kinetic isotope effects or trapping experiments to identify intermediates in sulfonylation or coupling steps .
Q. What strategies resolve discrepancies between computational predictions and experimental thermodynamic data (e.g., solubility, stability)?
Q. How can regioselectivity challenges in substitution reactions be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine) to control sulfonylation or coupling sites .
- Catalytic systems : Employ transition-metal catalysts (e.g., Pd for C–O coupling) to enhance selectivity in thiadiazole functionalization .
Q. What advanced techniques evaluate the compound’s potential in material science (e.g., organic electronics)?
Q. How can in vivo pharmacokinetics and toxicity be systematically studied?
- Radiolabeling : Synthesize C or F analogs for PET imaging to track biodistribution .
- Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites and assess structure-toxicity relationships .
Q. How do steric and electronic effects influence reaction pathways in complex heterocyclic systems?
- Steric maps : Generate 3D molecular models to visualize steric hindrance around the pyrrolidine-thiadiazole junction .
- Kinetic studies : Compare reaction rates under varying electronic conditions (e.g., electron-donating/withdrawing substituents) .
Data Contradiction Analysis
Case Example : Conflicting reports on synthesis yields (e.g., 59% vs. 75%) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
